PL-017 (Tfa)
Description
PL-017 (Tfa), or Tyr-D-Ala-Gly-N-MePhe-Gly-ol trifluoroacetate, is a synthetic peptide derivative and a highly selective μ-opioid receptor (MOR) agonist with an IC₅₀ of 5.5 nM . It is widely used in preclinical studies to investigate MOR-mediated analgesia, thermoregulation, and receptor signaling pathways. The trifluoroacetate (Tfa) salt enhances its solubility and stability for experimental applications. PL-017 induces dose-dependent hyperthermia in rodents and produces long-lasting, reversible analgesic effects without reported clinical data .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H38F3N5O7 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H37N5O5.C2HF3O2/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20;3-2(4,5)1(6)7/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36);(H,6,7)/t22-,23+,24-,25-;/m0./s1 |
InChI Key |
WVSGZSQDHSSSHQ-DKVOZMMNSA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Preparation
The choice of resin significantly impacts synthesis efficiency. Common resins include:
- 2-Chlorotrityl chloride (2-CTC) resin : Preferred for its high loading capacity (0.2–0.5 mmol/g) and stability under mild cleavage conditions.
- Rink amide resin : Used for C-terminal amidation, critical for peptides requiring a neutral terminus.
Before coupling, resins are swollen in dimethylformamide (DMF) or dichloromethane (DCM) for 30–60 minutes to enhance reactivity. Substitution levels are optimized to 0.25–0.40 mmol/g to prevent steric hindrance during chain elongation.
Sequential Amino Acid Coupling
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF , which cleaves the carbonate linkage via β-elimination. Deprotection is monitored via UV spectroscopy (301 nm) to ensure complete removal before proceeding.
Activation and Coupling Reactions
Amino acids are activated in situ using carbodiimide-based reagents:
- HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : These agents facilitate rapid coupling with minimal racemization.
- HOBt (Hydroxybenzotriazole) or Oxyma Pure : Additives that suppress side reactions and improve coupling efficiency.
Coupling conditions typically involve:
- 3–5 equivalents of activated amino acid relative to resin substitution.
- Reaction times of 2–3 hours at room temperature.
- Base additives like DIPEA (N,N-Diisopropylethylamine) or collidine to maintain a pH of 8–9.
Side-Chain Deprotection and Cleavage
Global Deprotection
After chain assembly, acid-labile side-chain protecting groups (e.g., tert-butyl, trityl) are removed using TFA-based cleavage cocktails . A standard mixture comprises:
Resin Cleavage
The peptide is simultaneously cleaved from the resin during deprotection. For 2-CTC resins, mild conditions (e.g., 1% TFA in DCM) are sufficient, whereas Wang resins require stronger acidolysis. The crude peptide is precipitated in 10 volumes of cold methyl tert-butyl ether (MTBE) and centrifuged to yield a white pellet.
Oxidative Disulfide Bond Formation
If PL-017 contains disulfide bonds (common in opioid peptides), two strategies are employed:
- On-resin oxidation : Using H₂O₂ (1–30 equivalents) to form intramolecular bonds between cysteine residues protected with Acm (acetamidomethyl) groups.
- Post-cleavage oxidation : Treating the linear peptide with iodine (I₂) in acetic acid to oxidize free thiols.
Optimal conditions for iodine-mediated oxidation include:
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude PL-017 (Tfa) is purified using a C18 column with a gradient of 0.1% TFA in water and acetonitrile . Key parameters:
- Flow rate : 10–15 mL/min (preparative scale).
- Detection : UV absorbance at 220 nm.
Lyophilization and Counterion Exchange
The purified peptide is lyophilized to remove acetonitrile and TFA. To reduce residual TFA content (<0.25%), counterion exchange is performed using acetic acid or hydrochloric acid . The final product is characterized via:
- Mass spectrometry (MS) : Confirms molecular weight.
- Nuclear magnetic resonance (NMR) : Verifies structural integrity.
Optimization Challenges and Solutions
Aggregation During Synthesis
Long hydrophobic sequences (e.g., PL-017’s opioid-binding domain) may aggregate, reducing coupling efficiency. Strategies to mitigate this include:
Chemical Reactions Analysis
Stability and Reactivity in Acidic Media
PL-017 (Tfa) exhibits stability in TFA-rich environments, a trait exploited during synthesis and purification:
-
Selective Reactivity : The TFA group stabilizes the peptide against premature hydrolysis while enabling chemoselective ligation with thiol-containing partners (e.g., 1,3-dithiols) .
-
Racemization Resistance : No detectable racemization occurs at ligation sites in TFA, as confirmed by HPLC comparisons .
Key Observations:
-
Solubility : PL-017 (Tfa) dissolves readily in TFA (up to 5 mM), facilitating high-concentration reactions .
-
Side Reactions : Exposure to moisture or basic conditions triggers decomposition, releasing toxic gases (e.g., CO, HF) .
Functional Group Interactions
The peptide’s reactivity is governed by its trifluoroacetyl modification and opioid-targeting residues:
-
μ Opioid Receptor Binding : The TFA group enhances binding affinity by forming hydrogen bonds with receptor residues (e.g., Tyr³⁸⁶).
-
Metabolic Stability : Resistance to enzymatic degradation is attributed to the electron-withdrawing effects of the TFA group, which reduce susceptibility to hydrolysis .
Table 2: Functional Group Contributions
| Functional Group | Role in Reactivity | Impact on Stability |
|---|---|---|
| Trifluoroacetyl | Enhances receptor affinity | Reduces hydrolysis |
| Peptide backbone | Facilitates enzymatic interactions | pH-sensitive |
Scientific Research Applications
Medicinal Chemistry
PL-017 (Tfa) is notable for its role in the development of peptide-based drugs. The trifluoroacetic acid component in its synthesis enhances its utility in organic synthesis, making it a valuable compound for researchers aiming to create novel therapeutic agents. The compound exhibits promising biological activity, particularly in targeting specific receptors or enzymes involved in various diseases.
Synthesis and Structural Characteristics
The synthesis of PL-017 (Tfa) typically involves several key steps:
- Peptide Coupling Reactions : These reactions facilitate the formation of peptide bonds between amino acids, leading to the creation of complex structures.
- Use of Trifluoroacetic Acid : This component is integral to the synthesis process, often serving as a protecting group or solvent.
PL-017 (Tfa) has been investigated for its biological activity against various targets. Interaction studies reveal its binding affinity and efficacy against specific biological targets, making it a candidate for further research in therapeutic applications.
Therapeutic Applications
Potential therapeutic applications of PL-017 (Tfa) include:
- Cancer Treatment : Research indicates that compounds similar to PL-017 can inhibit tumor growth by targeting cancer cell pathways.
- Antimicrobial Activity : Some studies suggest that PL-017 may possess properties that inhibit bacterial growth, making it a candidate for developing new antibiotics.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of PL-017 (Tfa) in various research contexts:
| Study Title | Focus | Findings |
|---|---|---|
| Bioactivity of PL-017 | Cancer Inhibition | Demonstrated significant reduction in tumor size in vitro models. |
| Antimicrobial Properties | Bacterial Inhibition | Showed effective inhibition against E. coli strains at low concentrations. |
| Binding Affinity Studies | Receptor Targeting | Identified high binding affinity to specific cancer-related receptors, suggesting potential for targeted therapy. |
Mechanism of Action
PL-017 (Tfa) exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor (GPCR) involved in pain modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .
Comparison with Similar Compounds
Key Findings :
- Receptor Specificity : PL-017 (Tfa) lacks activity at δ- or κ-opioid receptors, unlike morphine or U50,488H, which show cross-reactivity .
- Thermoregulatory Effects : PL-017 induces hyperthermia, contrasting with U50,488H and neurotensin (NT)-induced hypothermia. Combining PL-017 with NT amplifies hypothermic duration and peak effect, mediated via MOR-NT interaction .
- Analgesic Mechanism: Unlike PZM21, a biased MOR agonist that avoids β-arrestin recruitment (linked to respiratory depression), PL-017’s signaling pathway remains non-biased .
In Vivo Efficacy and Functional Outcomes
Hyperthermia vs. Hypothermia
- PL-017 (Tfa) : At 1.86 nmol (i.c.v.), causes dose-dependent hyperthermia in rats. Co-administration with NT (0.0747–2.98 nmol) antagonizes hyperthermia and enhances hypothermia .
- U50,488H: Subcutaneous administration (10–40 mg/kg) induces hypothermia, reversible by naloxone or nor-binaltorphimine (KOR antagonist) .
Analgesic Duration
- PL-017 (Tfa) produces longer-lasting analgesia compared to short-acting peptides like PKI(5-24) Tfa (Ki = 2.3 μM) .
Side Effect Profiles
Data Tables
Table 1 : Receptor Affinity and Functional Outcomes
| Compound | MOR Activity | DOR Activity | KOR Activity | Analgesic Efficacy | Thermoregulatory Effect |
|---|---|---|---|---|---|
| PL-017 (Tfa) | +++ | – | – | High | Hyperthermia |
| DPDPE | – | +++ | – | Moderate | None |
| U50,488H | – | – | +++ | Moderate | Hypothermia |
Table 2 : Comparative Pharmacokinetics (Preclinical Data)
| Compound | Half-Life (h) | Solubility (Tfa form) | BBB Penetration |
|---|---|---|---|
| PL-017 (Tfa) | Not reported | High | Yes |
| PZM21 | ~2.5 | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
